RR-SRC, Protein Tyrosine Kinase Substrate

Descripción

BenchChem offers high-quality RR-SRC, Protein Tyrosine Kinase Substrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RR-SRC, Protein Tyrosine Kinase Substrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

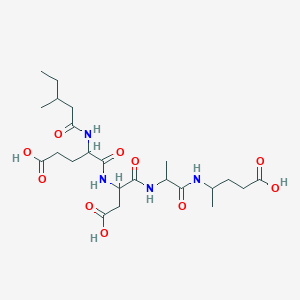

5-[[3-carboxy-1-[[1-(4-carboxybutan-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-(3-methylpentanoylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N4O10/c1-5-12(2)10-17(28)26-15(7-9-19(31)32)22(36)27-16(11-20(33)34)23(37)25-14(4)21(35)24-13(3)6-8-18(29)30/h12-16H,5-11H2,1-4H3,(H,24,35)(H,25,37)(H,26,28)(H,27,36)(H,29,30)(H,31,32)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCGKDVQIONNJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The RR-SRC Peptide: Molecular Architecture, Sequence Rationale, and Kinase Assay Workflows

Executive Summary

In the landscape of targeted oncology and signal transduction research, the accurate quantification of non-receptor tyrosine kinase activity is paramount. The c-Src proto-oncogene plays a pivotal role in regulating cellular proliferation, differentiation, and survival[1]. To interrogate these pathways in vitro, researchers rely on highly optimized synthetic substrates. The RR-SRC peptide stands as the gold standard surrogate substrate for Src family kinases, the Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor[2],[3]. This technical guide deconstructs the molecular sequence of RR-SRC, the causality behind its engineered design, and the field-proven experimental workflows used to validate kinase activity.

Molecular Architecture & Sequence Rationale

The Exact Sequence

The RR-SRC peptide is a 13-amino acid synthetic sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly (One-letter code: RRLIEDAEYAARG )[2],[4].

Evolutionary Design & Causality

The sequence is derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein, pp60^src (c-Src)[3]. However, the natural sequence surrounding this tyrosine (Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gln-Gly) presented several biochemical limitations for high-throughput enzymatic assays. In 1982, 5 engineered the RR-SRC peptide to overcome these barriers, applying specific modifications to create a self-validating assay system[5]:

-

Addition of N-terminal Arginines (Arg-Arg-Leu-): The natural sequence lacked sufficient positive charge. By engineering additional basic Arginine residues at the N-terminus, the peptide's isoelectric point was significantly elevated. Causality: This ensures that the peptide binds tightly to negatively charged phosphocellulose (P81) paper at low pH, a critical requirement for separating the phosphorylated peptide from unreacted [γ-32P]ATP in radiometric assays[5].

-

Substitution of Threonine with Alanine (Thr → Ala): The natural sequence contained a Threonine residue near the Tyrosine. Causality: To prevent false-positive signal generation by contaminating Serine/Threonine kinases in crude cell extracts, Threonine was replaced with Alanine. This guarantees that Tyrosine is the exclusive phosphate acceptor[5].

-

Substitution of Asparagine and Deletion of Glutamine: Asparagine was replaced with Alanine, and the C-terminal Glutamine was omitted entirely. Causality: These changes streamlined solid-phase peptide synthesis and improved overall yield without compromising the kinase's binding affinity (Km ≈ 3-4 mM)[5].

Physicochemical Properties

Understanding the physicochemical parameters of RR-SRC is essential for proper reconstitution and assay design. The data below summarizes its core properties[6],[4]:

| Property | Value |

| Sequence | H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH |

| Length | 13 Amino Acids |

| Molecular Weight | 1519.68 g/mol |

| Chemical Formula | C64H106N22O21 |

| Theoretical pI | 7.0 |

| Solubility | Soluble in distilled water (up to 2 mg/mL); often supplied as a TFA salt |

Biological Context & Signaling Pathway

c-Src operates as a critical node in signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins[1]. In an in vitro setting, the RR-SRC peptide acts as the terminal phosphate acceptor, mimicking endogenous downstream targets.

Src Kinase Activation and RR-SRC Peptide Phosphorylation Pathway.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols leverage the unique biochemical properties of the RR-SRC peptide for precise kinase activity quantification.

Protocol A: Radiometric Kinase Assay (Phosphocellulose P81 Method)

This classic methodology is a self-validating system: the basic RR-SRC peptide binds to the P81 paper, while the acidic wash removes all non-specifically bound [γ-32P]ATP[1].

Materials:

-

Purified active c-Src or EGFR enzyme

-

RR-SRC peptide substrate (reconstituted in water)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) *[γ-32P]ATP and unlabeled ATP

-

P81 Phosphocellulose paper squares

-

0.75% Phosphoric acid (Wash buffer)

Step-by-Step Methodology:

-

Reaction Assembly: In a microcentrifuge tube, combine the kinase reaction buffer, RR-SRC peptide (e.g., 1-5 mM final concentration), and the purified kinase enzyme[1].

-

Initiation: Start the enzymatic reaction by adding a spiked mixture of [γ-32P]ATP and unlabeled ATP. Incubate at 30°C for the optimal linear-phase duration (typically 10-20 minutes).

-

Termination & Spotting: Stop the reaction by spotting a fixed aliquot directly onto a pre-cut P81 phosphocellulose paper square. The basic Arginine residues of RR-SRC will immediately bind to the matrix[5].

-

Acid Washing (The Self-Validating Step): Wash the P81 squares extensively (3-4 times, 5 minutes each) in 0.75% phosphoric acid under gentle agitation. Causality: The low pH maintains the positive charge on the peptide while neutralizing background proteins. Furthermore, the high concentration of phosphate ions in the wash buffer outcompetes unreacted [γ-32P]ATP for binding sites, effectively washing the background noise away[1].

-

Quantification: Transfer the dried P81 squares to vials containing scintillation fluid and quantify the incorporated 32P using a liquid scintillation counter.

Step-by-step workflow for the P81 phosphocellulose radiometric kinase assay.

Protocol B: Luminescent ADP-Glo™ Assay

For high-throughput screening (HTS) in drug development where radioactivity is undesirable, luminescent assays measure the ADP byproduct generated when the kinase transfers a phosphate from ATP to the RR-SRC peptide[1].

Step-by-Step Methodology:

-

Kinase Reaction: Set up the reaction in a multi-well plate using the kinase buffer, c-Src enzyme, and RR-SRC substrate. Initiate with ultrapure ATP and incubate[1].

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unconsumed ATP. Causality: This critical step ensures that the subsequent luminescence signal is exclusively derived from the ADP produced during the phosphorylation of RR-SRC, eliminating false positives.

-

Signal Generation: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, simultaneously driving a luciferase/luciferin reaction[1].

-

Measurement: Read the luminescent signal using a microplate luminometer. The signal output is directly proportional to the kinase activity.

References

-

NovoPro Bioscience Inc. - RR-SRC peptide Product Information. Available at: [Link][4]

-

Proceedings of the National Academy of Sciences (PNAS) - Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line (Casnellie et al., 1982). Available at: [Link][5]

Sources

RR-SRC Peptide: Structural Dynamics, Kinetic Mechanisms, and Assay Methodologies

Executive Summary

The RR-SRC peptide is a highly optimized, synthetic 13-amino acid substrate utilized extensively in the biochemical characterization and high-throughput screening (HTS) of tyrosine kinases. Derived from the natural phosphorylation site of the Rous sarcoma virus-encoded transforming protein (pp60^src), the peptide has been engineered to serve as a universal substrate for a broad spectrum of receptor and non-receptor tyrosine kinases, including c-Src, Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor ()[1].

This whitepaper provides an in-depth technical analysis of the RR-SRC peptide, exploring its conformational dynamics, the causality behind its kinetic interactions, and standardized, self-validating methodologies for its application in drug discovery.

Molecular Architecture and Conformational Dynamics

Sequence and Physicochemical Profile

The RR-SRC peptide possesses the sequence H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH (RRLIEDAEYAARG) ()[1].

The deliberate inclusion of specific amino acids dictates its behavior in solution and its interaction with kinase active sites:

-

The "RR" Motif : The N-terminal tandem arginine residues (Arg-Arg) are not present in the native pp60^src sequence. They were explicitly engineered to impart a strong positive charge at neutral and acidic pH. This modification allows the peptide to bind quantitatively to phosphocellulose ion-exchange paper, a critical requirement for separating the phosphorylated product from unreacted radiolabeled ATP in classical radiometric assays ()[2].

-

The Acidic Core : The glutamic acid (Glu) and aspartic acid (Asp) residues flanking the target tyrosine create a localized electronegative environment. This mimics the natural electrostatic landscape required by Src-family kinases to recognize and orient the substrate.

-

The Target Tyrosine (Tyr) : Positioned at residue 9, the phenolic hydroxyl group of the tyrosine serves as the nucleophile that attacks the

-phosphate of ATP.

Conformational Flexibility and Induced Fit

In an aqueous solution, short linear peptides like RR-SRC do not maintain a rigid secondary structure. Nuclear Magnetic Resonance (NMR) studies indicate that the peptide undergoes rapid conformational interconversion. However, this inherent flexibility is a functional asset. Upon entering the catalytic cleft of a tyrosine kinase, the peptide undergoes an induced fit . The basic residues of the kinase active site form salt bridges with the acidic Glu/Asp residues of the peptide, locking the RR-SRC molecule into an extended conformation that precisely aligns the tyrosine hydroxyl group with the

Mechanistic Basis of Kinase-Substrate Interaction

Electrostatic Selection and Metal Ion Dependency

The phosphorylation of RR-SRC is heavily dependent on the presence of divalent cations, which coordinate the ATP molecule and stabilize the transition state. The choice between Magnesium (Mg

As demonstrated in comparative kinetic studies, substituting Mg

Kinetic Parameters

The catalytic efficiency of a kinase for RR-SRC is defined by its

Caption: Mechanism of RR-SRC peptide phosphorylation by tyrosine kinases via induced fit and phosphoryl transfer.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, kinase assays utilizing RR-SRC must be designed as self-validating systems. Below are two field-proven protocols.

Protocol A: Radiometric Phosphocellulose Binding Assay

This classical method leverages the N-terminal arginine residues of RR-SRC to isolate the phosphorylated product ()[5].

Causality Check: The use of 10% trichloroacetic acid (TCA) stops the enzymatic reaction by denaturing the kinase, while the acidic environment ensures the phosphocellulose paper retains its negative charge to bind the positively charged arginine residues of the peptide.

-

Reaction Assembly: In a microcentrifuge tube, combine 20 µL of Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl

, 0.1 mM EGTA), 10 µL of purified kinase enzyme, and 10 µL of RR-SRC peptide (final concentration 2.5 mM). -

Initiation: Add 10 µL of a radioactive ATP mix (50 µM cold ATP spiked with 1 µCi [

- -

Incubation: Incubate at 30°C for exactly 15 minutes.

-

Termination: Terminate the reaction by adding 10 µL of 10% TCA.

-

Separation: Spot 40 µL of the terminated reaction onto a 2x2 cm square of P81 phosphocellulose paper.

-

Washing: Wash the paper squares three times (5 minutes each) in 0.5% phosphoric acid to remove unreacted [

- -

Quantification: Transfer the paper to a scintillation vial, add scintillation fluid, and measure the radioactivity (CPM).

-

Self-Validation (Control): Always run a "No Peptide" blank. Subtract the CPM of the blank from the sample CPM to account for kinase autophosphorylation and non-specific ATP binding.

Protocol B: Luminescent ADP Detection Assay (HTS Compatible)

This non-radioactive method measures the ADP generated during the phosphoryl transfer.

Causality Check: Because this assay measures ADP generically, any ATPase contamination will cause false positives. The protocol is self-validating only when an ATP-to-ADP standard curve is run in parallel to confirm linear conversion rates and rule out optical quenching by test compounds.

-

Preparation: In a 384-well plate, add 2 µL of RR-SRC peptide (1 mM final) and 2 µL of kinase enzyme in assay buffer.

-

Initiation: Add 1 µL of ultra-pure ATP (100 µM final) to start the reaction.

-

Incubation: Incubate at Room Temperature (RT) for 30 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. Reasoning: This reagent actively depletes unconsumed ATP, leaving only the reaction-generated ADP.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP and introduces luciferase/luciferin). Incubate for 30 minutes.

-

Measurement: Read luminescence on a microplate reader.

Caption: Step-by-step workflow for in vitro luminescent kinase assay using the RR-SRC peptide.

Quantitative Data Summaries

Table 1: Physicochemical Properties of RR-SRC ()[1]

| Property | Value |

| Sequence | H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH |

| Molecular Weight | 1519.7 g/mol |

| Molecular Formula | C |

| Net Charge (pH 7.0) | Positive (due to N-terminal Arginines) |

| Primary Target Kinases | c-Src, v-Src, EGFR, Insulin Receptor, LSTRA Tyrosine Kinase |

Table 2: Comparative Kinetic Parameters for RR-SRC Phosphorylation

| Enzyme Source | Metal Ion Cofactor | Reference | ||

| v-Src (Wild-type) | Mg | 2.6 ± 0.9 | N/A | Shah et al.[3] |

| LSTRA Tyrosine Kinase | Mn | 2.8 | 1.4 nmol/min/mg | Casnellie et al.[2] |

| LSTRA Tyrosine Kinase | Mg | 4.4 | 7.9 nmol/min/mg | Casnellie et al.[2] |

| EGF Receptor (PC12) | Mg | ~0.28 - 0.53 | 7.5 nmol/min/mg | ACS / PubMed[4][6] |

References

-

Abbiotec. "RR-SRC Peptide Datasheet." Abbiotec.com. URL: [Link]

-

Shah, K., et al. "Engineering unnatural nucleotide specificity for Rous sarcoma virus tyrosine kinase to uniquely label its direct substrates." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

-

Bixby, J. L., et al. "Tyrosine Phosphorylation in Early Embryonic Growth Cones." Journal of Neuroscience. URL: [Link]

-

Pike, L. J., et al. "Cholesterol Levels Modulate EGF Receptor-Mediated Signaling by Altering Receptor Function and Trafficking." Biochemistry (ACS Publications). URL: [Link]

-

Casnellie, J. E., et al. "Phosphorylation of Synthetic Peptides by a Tyrosine Protein Kinase from the Particulate Fraction of a Lymphoma." Proceedings of the National Academy of Sciences (PNAS) / Washington University. URL: [Link]

Sources

The RR-SRC Peptide: Mechanistic Insights and Applications in Tyrosine Kinase Profiling

Executive Summary

In the landscape of targeted drug development and signal transduction research, the precise measurement of protein tyrosine kinase (PTK) activity is paramount. The RR-SRC peptide has emerged as a gold-standard synthetic substrate for evaluating the catalytic efficiency of various tyrosine kinases, including the Src family, Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor[1][2]. This whitepaper provides an in-depth mechanistic analysis of the RR-SRC peptide, detailing its structural rationale, phosphorylation kinetics, and the self-validating experimental protocols required for robust kinase profiling.

Mechanistic Origins: The pp60src Autophosphorylation Site

The design of the RR-SRC peptide is not arbitrary; it is a highly optimized biomimetic sequence derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein, pp60src[1][3].

In vivo, the activity of c-Src (the cellular homolog of v-Src) is tightly regulated by the phosphorylation state of specific tyrosine residues. While phosphorylation at Tyr527 by C-terminal Src Kinase (CSK) induces a closed, auto-inhibited conformation, the full catalytic activation of Src requires intermolecular autophosphorylation at Tyr416 (or Tyr419 in the human sequence)[4][5][6].

The RR-SRC peptide isolates the local amino acid sequence surrounding this critical activation loop. The specific phosphorylation site on the RR-SRC peptide is the Tyrosine residue located at position 9 (Tyr9)[7]. By mimicking the natural target of Src's active site, the peptide serves as a highly efficient phosphate acceptor with a high maximum velocity (

Src Kinase Activation and RR-SRC Phosphorylation Pathway.

Structural and Chemical Properties

The specific amino acid composition of RR-SRC dictates its experimental utility. The sequence features a cluster of acidic residues (Glutamate and Aspartate) upstream of the target Tyrosine. This acidic microenvironment is a classic recognition motif for tyrosine kinases.

Crucially, the N-terminal and C-terminal Arginine (Arg) residues serve a dual purpose. Biologically, they aid in substrate positioning. Experimentally, they impart a strong net positive charge to the peptide at acidic pH, which is the foundational mechanism for separating the peptide from unreacted ATP in radiometric assays.

Quantitative Data Summary

| Property | Specification |

| Analyzed Sequence | H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH[1] |

| Short Sequence | RRLIEDAEYAARG[3] |

| Phosphorylation Site | Tyrosine 9 (Tyr9)[7] |

| Molecular Weight | 1519.69 g/mol [1] |

| Chemical Formula | C64H106N22O21[1] |

| Purity Standard | > 95% by HPLC[1] |

| Primary Target Kinases | Src-family kinases, EGFR, Insulin Receptor[1][2] |

Experimental Protocols: Self-Validating Kinase Assays

To generate trustworthy data in drug development (e.g., calculating

Causality in Experimental Design

The choice of P81 phosphocellulose paper is not incidental; it is driven by the chemical properties of RR-SRC. At an acidic pH (induced by phosphoric acid termination), the three Arginine residues in RR-SRC maintain a strong positive charge, causing the peptide to bind irreversibly to the negatively charged P81 paper. Conversely, the unreacted

Step-by-Step Radiometric Assay Protocol

-

Preparation of Reaction Mix: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 10 mM

, 0.1 mM EGTA, and 1 mM RR-SRC peptide[9]. -

Inhibitor Addition (Optional): If profiling a drug, add the small-molecule inhibitor at varying concentrations. Self-Validation: Always include a vehicle-only control (e.g., 1% DMSO) to establish baseline uninhibited activity.

-

Initiation: Add the purified kinase (e.g., c-Src) to the mixture. Initiate the reaction by adding 10 µM ATP spiked with

of -

Incubation: Incubate the reaction at 30°C for 15 to 30 minutes. The reaction time should be kept within the linear range of the enzyme's kinetic curve.

-

Termination: Stop the reaction by adding an equal volume of 10% (v/v) phosphoric acid (

). This denatures the kinase and protonates the peptide for optimal binding. -

Separation and Detection: Spot 20 µL of the terminated reaction onto a 2x2 cm square of P81 phosphocellulose paper. Wash the paper three times (5 minutes each) in 0.5% phosphoric acid to remove free ATP. Briefly wash in acetone, air dry, and quantify the incorporated

using a liquid scintillation counter. -

Negative Control Validation: A "No-Peptide" blank must be run in parallel. Any signal in this blank represents background ATP binding to the paper or kinase autophosphorylation, which must be subtracted from the sample data.

Step-by-Step Radiometric Kinase Assay Workflow using RR-SRC.

Conclusion

The RR-SRC peptide remains an indispensable tool in the biochemical profiling of tyrosine kinases. By understanding the structural causality behind its sequence—specifically the acidic recognition motifs and the solubility-enhancing, charge-bearing Arginine residues—researchers can design highly accurate, self-validating assays. Whether utilizing traditional radiometric methods or modern fluorescent adaptations, the fundamental interaction between the kinase active site and the Tyr9 residue of RR-SRC provides a reliable window into cellular signaling mechanisms.

References

Sources

- 1. abbiotec.com [abbiotec.com]

- 2. RR-SRC, Insulin receptor kinase substrate - Echelon Biosciences [echelon-inc.com]

- 3. RR-SRC peptide [novoprolabs.com]

- 4. Altered sites of tyrosine phosphorylation in pp60c-src associated with polyomavirus middle tumor antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS One [journals.plos.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. NMR studies of the RRsrc peptide, a tyrosine kinase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Characterization of pp60c-src tyrosine kinase activities using a continuous assay: autoactivation of the enzyme is an intermolecular autophosphorylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Precision in Kinase Assays: A Technical Whitepaper on the RR-SRC Substrate

Executive Summary

Non-receptor tyrosine kinases (NRTKs), particularly the Src family kinases (SFKs), function as critical signal transduction hubs regulating cellular proliferation, differentiation, and survival. Dysregulation of SFKs like c-Src, Lck, and Fyn is a primary driver in numerous oncological and autoimmune pathologies. To develop targeted kinase inhibitors, drug development professionals require highly robust, reproducible, and scalable in vitro assay systems.

As a Senior Application Scientist, I consistently observe that assay failure often stems from poor substrate selection. While generic polymeric substrates (e.g., poly-Glu-Tyr) offer high signal amplitudes, they suffer from variable stoichiometry and lack physiological specificity. The RR-SRC peptide has emerged as the gold-standard synthetic substrate, offering precise kinetic modeling and orthogonal validation capabilities for SFK activity.

Molecular Rationale & Structural Design of RR-SRC

The RR-SRC peptide is a 13-amino acid sequence (RRLIEDAEYAARG) rationally derived from the autophosphorylation site of the Rous sarcoma virus-encoded transforming protein pp60v-src (). Every residue in this sequence serves a distinct biochemical purpose:

-

The N-terminal Anchor (Arg-Arg) : The tandem arginine motif provides a strong basic charge. Causally, this enhances aqueous solubility and serves as a critical anchor, allowing the peptide to bind tightly to negatively charged phosphocellulose membranes during radiometric separation assays.

-

The Recognition Core (LIEDAE) : The SH1 (catalytic) domain of SFKs requires a specific local environment to dock the substrate. This sequence provides the necessary acidic (Glu, Asp) and hydrophobic (Leu, Ile) context that mimics natural focal adhesion kinase targets.

-

The Phospho-Acceptor (Tyr) : A single tyrosine residue ensures a strict 1:1 phosphorylation stoichiometry, which is an absolute mathematical requirement for precise Michaelis-Menten kinetic modeling.

-

The C-terminal Spacer (AARG) : Prevents steric hindrance during kinase domain docking and product release.

Kinetic Parameters and Cation Dependency

The choice of divalent cation in your kinase buffer profoundly impacts catalytic efficiency. While

Quantitative Kinetic Data for c-Src using RR-SRC

| Parameter | Divalent Cation | Apparent | Application Context | |

| RR-SRC Phosphorylation | 2.8 | 1.4 | High affinity, lower turnover; ideal for low-concentration peptide assays. | |

| RR-SRC Phosphorylation | 4.4 | 7.9 | Physiological affinity, high turnover; ideal for standard high-throughput screening. |

(Note: Parameters reflect baseline Triton-extracted kinase activity; purified recombinant c-Src may exhibit shifted absolute values while maintaining the relative cation-dependent ratio).

Biochemical mechanism of RR-SRC phosphorylation by active c-Src kinase.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To transition from low-throughput radiometric methods to High-Throughput Screening (HTS), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal methodology. TR-FRET provides a homogeneous (no-wash) format that is highly resistant to compound auto-fluorescence.

A protocol must be a self-validating system . Therefore, this workflow incorporates causality-driven controls: an EDTA quench to freeze reaction kinetics, and a Dasatinib (pan-SFK inhibitor) baseline control to prove that the FRET signal is entirely dependent on kinase catalysis, validating the assay's Z'-factor.

Step-by-Step Methodology

-

Reagent Preparation :

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents non-specific adsorption of the kinase to the plastic microplate; DTT maintains the redox state of catalytic cysteines). -

Dilute recombinant c-Src enzyme to

and RR-SRC substrate to

-

-

Reaction Assembly :

-

In a 384-well low-volume plate, dispense

of the c-Src/RR-SRC mixture per well. -

Add

of the test compound. For the negative control wells, add -

Initiate the reaction by adding

of ATP (final concentration set at the predetermined

-

-

Incubation :

-

Incubate at room temperature (

) for 60 minutes. (Causality: Room temperature minimizes thermal gradients across the plate edges, ensuring uniform reaction rates).

-

-

Quench and Detection :

-

Add

of Detection Buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 10 nM APC-labeled tracer (Acceptor). (Causality: EDTA instantly chelates -

Incubate for 30 minutes to allow equilibrium binding of the antibodies to the Phospho-RR-SRC.

-

-

Signal Acquisition :

-

Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor).

-

Calculate the FRET ratio:

.

-

Logical workflow of the self-validating TR-FRET assay for RR-SRC phosphorylation.

Conclusion

The RR-SRC substrate remains an indispensable tool for characterizing NRTK activity. By understanding the structural causality behind its sequence and strictly controlling the kinetic environment (e.g., divalent cation selection), researchers can design highly reproducible assays. Implementing self-validating TR-FRET protocols ensures that drug development pipelines yield statistically robust data, accelerating the discovery of novel kinase inhibitors.

References

-

Casnellie, J.E., Harrison, M.L., Pike, L.J., et al. "Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line." Proceedings of the National Academy of Sciences USA, 1982.[Link]

-

Liao, X.C., Littman, D.R., Weiss, A. "Deficiency of PTEN in Jurkat T Cells Causes Constitutive Localization of Itk to the Plasma Membrane and Hyperresponsiveness to CD3 Stimulation." Molecular and Cellular Biology, 2000.[Link]

RR-SRC Substrate: Mechanistic Utility and Cross-Species Applications in Kinase Profiling

The following technical guide details the molecular identity, mechanistic utility, and organismal applications of the RR-SRC peptide substrate.

Executive Summary

RR-SRC (Sequence: RRLIEDAEYAARG) is a synthetic tridecapeptide derived from the autophosphorylation site of the Rous sarcoma virus transforming protein (pp60^v-src).[1] It serves as a high-affinity, specific substrate for Src Family Kinases (SFKs) and select Receptor Tyrosine Kinases (RTKs) like EGFR and the Insulin Receptor (IR).

While RR-SRC is a synthetic construct and not an endogenous biological metabolite, it is utilized as a "universal" substrate in experimental workflows involving organisms ranging from mammals (drug discovery) to plants (evolutionary kinase signaling). This guide delineates its applications across these biological systems.

Molecular Identity & Mechanism

The RR-SRC peptide is engineered to mimic the activation loop of the Src kinase domain, specifically the region surrounding the regulatory Tyrosine-416 (Tyr-416).

Chemical Specifications

| Feature | Specification |

| Sequence | H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH |

| One-Letter Code | RRLIEDAEYAARG |

| Molecular Weight | ~1519.7 Da |

| Target Residue | Tyr-9 (Corresponds to Tyr-416 in v-Src) |

| Isoelectric Point (pI) | ~6.0 (Amphipathic nature) |

Structural Logic

-

The "RR" Motif (N-terminus): The addition of two Arginine residues serves a dual purpose:

-

Solubility: Increases hydrophilicity for aqueous assay conditions.

-

Binding: Facilitates interaction with negatively charged phosphocellulose paper (P81) in radiometric assays, allowing for rapid separation of phosphorylated product from free ATP.

-

-

The Consensus Sequence (IEDAEYAARG): This core sequence mimics the Src autophosphorylation site but substitutes Threonine with Alanine to prevent non-specific Ser/Thr phosphorylation, ensuring the signal is strictly Tyrosine-driven.

Organismal Applications

RR-SRC is used as a substrate to assay enzyme activity derived from the following organisms. It acts as a probe to interrogate the functional state of the kinome in these systems.

Mammalian Systems (Homo sapiens, Mus musculus, Rattus norvegicus)

This is the primary context for RR-SRC usage, particularly in pharmaceutical development.

-

Target Enzymes: c-Src, Yes, Fyn, Lck, Lyn, Hck, Blk.

-

Application:

-

Oncology: Measuring constitutive Src activation in human colorectal and breast cancer cell lysates.

-

Immunology: Assaying Lck and Fyn activity in T-cell receptor (TCR) signaling pathways.

-

Metabolic Disease: Used as a secondary substrate for Insulin Receptor (IR) kinase activity verification, as IR can phosphorylate Src-derived peptides in vitro.

-

Avian Systems (Gallus gallus)

-

Historical Context: The peptide sequence is derived from the chicken Rous sarcoma virus (RSV).

-

Application: It remains the "gold standard" substrate for characterizing v-Src and c-Src mutants in avian fibroblast models, used to distinguish between viral (constitutively active) and cellular (regulated) kinase forms.

Plant Systems (Arabidopsis thaliana, Zea mays)

-

Scientific Insight: Plants lack canonical Tyrosine Kinases (TKs) but possess Tyrosine-Kinase Like (TKL) proteins and Dual-Specificity Kinases.

-

Application: RR-SRC is used in plant biochemistry to identify rare tyrosine-phosphorylating activities. Positive phosphorylation of RR-SRC by plant extracts often indicates the activity of specific stress-response kinases that have evolved convergent tyrosine specificity.

Bacterial Host-Pathogen Systems (Neisseria gonorrhoeae)

-

Context: Pathogenic signaling.

-

Mechanism: Neisseria infection triggers the host cell's Src signaling machinery.

-

Application: RR-SRC is used to quantify the activation of host Src kinases upon bacterial adhesion. The bacteria do not possess Src; rather, they hijack the host's machinery (measured via RR-SRC) to phosphorylate cytoskeletal elements and enter the cell.

Experimental Protocols

The following protocols describe the standard usage of RR-SRC in a kinase assay.

Standard Radiometric Assay (P81 Filter Method)

Principle: Transfer of

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: 1.0 mM RR-SRC stock in dH₂O.

-

ATP Mix: 100 µM cold ATP + 0.5 µCi [

-^{32}P]ATP per reaction.

Workflow:

-

Preparation: Dilute purified Src kinase or cell lysate in Buffer.

-

Initiation: Add 10 µL enzyme to 10 µL Substrate/ATP mix (Final RR-SRC conc: 200-500 µM).

-

Incubation: Incubate at 30°C for 10–20 minutes.

-

Termination: Spot 15 µL of reaction onto P81 phosphocellulose square.

-

Wash: Immerse paper in 0.75% Phosphoric Acid (3x, 5 min each) to remove free ATP.

-

Quantification: Dry paper and analyze via liquid scintillation counting.

Continuous Spectrophotometric Assay (ADP-Coupled)

Principle: Phosphorylation of RR-SRC produces ADP. Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) couples ADP regeneration to NADH oxidation, measured as absorbance decrease at 340 nm.

Workflow:

-

Mix: Buffer + PEP (1 mM) + NADH (0.2 mM) + PK/LDH mix + RR-SRC (0.5 mM).

-

Blank: Monitor A340 to ensure stable baseline.

-

Start: Add Src Kinase and ATP.

-

Measure: Record slope (

A340/min). Rate is directly proportional to RR-SRC phosphorylation.

Visualization of Signaling & Assay Logic

Src Activation & Substrate Interaction

The following diagram illustrates the transition of Src from an inactive (closed) state to an active (open) state, leading to the phosphorylation of the RR-SRC substrate.

Caption: Schematic of Src kinase activation via dephosphorylation of the inhibitory C-terminal tail, followed by the recruitment and phosphorylation of the synthetic RR-SRC substrate.

Radiometric Assay Workflow

A logical flow of the P81 filter binding assay described in Section 3.1.

Caption: Step-by-step workflow for the P81 phosphocellulose radiometric assay, the gold standard for quantifying RR-SRC phosphorylation.

References

-

Abbiotec. (n.d.). RR-SRC Peptide Datasheet. Retrieved from [Link][2]

-

Pike, L. J., et al. (1982).[1] Stimulation of specific protein phosphorylation by the epidermal growth factor. Proceedings of the National Academy of Sciences.[1]

- Budde, R. J., et al. (1995). Regulation of the Src-related tyrosine kinase c-Fgr. Journal of Biological Chemistry.

-

NovoPro Bioscience. (n.d.). RR-SRC Peptide Sequence and Properties. Retrieved from [Link]

Sources

Technical Guide: RR-SRC Peptide in Signal Transduction & Kinase Profiling

Executive Summary

The RR-SRC peptide (Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) is a specialized synthetic substrate derived from the activation loop of the Rous sarcoma virus-encoded protein pp60^src.[1] While generic substrates like Poly(Glu, Tyr) are often used for broad tyrosine kinase screening, RR-SRC provides a high-fidelity mimic of the physiological Src autophosphorylation site (Tyr416).

This guide details the mechanistic basis, experimental application, and data interpretation of RR-SRC in signal transduction studies. It is designed for researchers requiring precise kinetic data for Src family kinases (SFKs), including c-Src, Yes, and Fyn.

Part 1: Mechanistic Foundation

Structural Biology & Sequence Logic

The RR-SRC peptide is not merely a random substrate; it is an engineered tool designed for specific biochemical assays.

-

Sequence: H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly-OH (RRLIEDAEYAARG).[1][2][3]

-

Target Residue: The Tyrosine (Tyr) at position 9 mimics Tyr416 in the activation loop of the Src kinase domain. Phosphorylation of this site is the critical step in stabilizing the active conformation of Src.

-

The "RR" Anchor (Critical Insight): The N-terminal Arginine-Arginine (RR) motif serves a dual purpose:

-

Solubility: It prevents aggregation of the hydrophobic core residues.

-

Assay Mechanics: In radiometric filter-binding assays, the positively charged Arg residues bind strongly to negatively charged P81 phosphocellulose paper. This allows researchers to wash away unreacted

while retaining the phosphorylated peptide, a "self-validating" step ensuring signal specificity.

-

Signal Transduction Context

Src acts as a signal integrator, relaying inputs from Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs) to downstream effectors like MAPK/ERK and PI3K. The RR-SRC peptide allows researchers to isolate the catalytic efficiency of this specific node without interference from downstream cascades.

Figure 1: The Src Signaling Node. The diagram illustrates how the RR-SRC peptide acts as an in vitro surrogate for the Tyr416 autophosphorylation event, bypassing downstream complexity.

Part 2: Experimental Protocols

Protocol Selection: Radiometric vs. Fluorescence

While ADP-Glo and fluorescence polarization are common, the Radiometric P81 Filter Binding Assay remains the gold standard for determining precise kinetic constants (

Reagents & Buffer Composition

-

Kinase Buffer (5X): 125 mM HEPES (pH 7.5), 50 mM

, 5 mM-

Expert Note: Src kinases often prefer

or a mix of

-

-

Substrate Stock: Reconstitute RR-SRC peptide to 2 mg/mL in distilled water. If precipitation occurs, use 20% acetonitrile.

-

Enzyme: Recombinant c-Src (human).[4]

Step-by-Step Workflow (Radiometric Assay)

-

Reaction Assembly:

-

In a microcentrifuge tube, mix:

-

5 µL 5X Kinase Buffer

-

2 µL RR-SRC Peptide (Final conc: 200–500 µM)

-

2 µL c-Src Enzyme (5–20 ng/reaction)

-

Water to 20 µL

-

-

-

Initiation:

-

Start reaction by adding 5 µL of ATP Mix (200 µM cold ATP + 0.5 µCi

).

-

-

Incubation:

-

Incubate at 30°C for 15–30 minutes.

-

Validation: Ensure the reaction remains linear. For unknown enzyme activity, perform a time-course pilot (5, 10, 20, 40 mins).

-

-

Termination:

-

Spot 20 µL of the reaction onto a P81 phosphocellulose square.

-

Immediately drop the paper into 0.75% Phosphoric Acid.

-

-

Washing (The Specificity Step):

-

Wash filters 3x (10 mins each) in 0.75% Phosphoric Acid.

-

Mechanism:[5] The acid keeps the "RR" tag protonated (positively charged), binding it to the P81 paper, while the unreacted ATP (negative) is washed away.

-

-

Quantification:

-

Transfer dried filters to scintillation vials, add fluid, and count (CPM).

-

Figure 2: Experimental Workflow for Radiometric Kinase Assay using RR-SRC.[3]

Part 3: Data Analysis & Interpretation

Kinetic Parameters

To validate a drug candidate or study a mutant kinase, you must establish the baseline kinetics of the RR-SRC substrate.

| Parameter | Typical Value Range | Interpretation |

| Km (ATP) | 10 – 50 µM | Concentration of ATP needed for half-max velocity. Inhibitors competing with ATP must be tested near this concentration. |

| Km (Peptide) | 100 – 400 µM | Indicates affinity of Src for the RR-SRC substrate. Changes here suggest allosteric effects. |

| Vmax | Variable | Depends on enzyme purity. Use specific activity (pmol/min/µg) for comparisons. |

Calculating Specific Activity

Use the following formula to convert CPM to Specific Activity:

Note: Ensure the "Blank" contains all reagents except the enzyme.

Part 4: Troubleshooting & Optimization

The "High Background" Trap

Symptom: High counts in the blank control. Cause: Incomplete washing or non-specific binding of ATP to the filter. Solution:

-

Ensure the Phosphoric Acid concentration is at least 0.5%–0.75%.

-

Increase wash volume (10 mL per filter minimum).

-

Self-Validating Check: Run a "No Peptide" control. If counts are high, ATP is binding to the paper/enzyme, not the substrate.

Solubility Issues

Symptom: Cloudiness upon adding peptide to the buffer. Cause: The RR-SRC peptide is supplied as a TFA salt, which can be acidic. Solution:

-

Dissolve the stock in distilled water first, then buffer.

-

If using high concentrations (>1 mM), verify pH of the final reaction mix hasn't dropped below 7.0.

References

-

Abbiotec. "RR-SRC Peptide Datasheet & Sequence." Abbiotec.com. [Link]

Sources

Early Experiments Using RR-SRC Peptide: A Foundational Substrate for Tyrosine Kinase Assays

Executive Summary

In the early 1980s, the discovery of tyrosine-specific protein kinases revolutionized signal transduction biology and oncology. However, early kinase assays relied on endogenous proteins or generic substrates (such as casein or histones), which suffered from high background noise due to the abundant presence of serine/threonine kinases in cell extracts. The design and synthesis of the RR-SRC peptide marked a paradigm shift in biochemical assay design. Derived from the autophosphorylation site of the Rous sarcoma virus transforming protein (pp60src), RR-SRC provided a highly specific, easily quantifiable substrate for characterizing receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.

This whitepaper details the mechanistic rationale, pioneering experimental workflows, and foundational protocols that established RR-SRC as a gold-standard substrate in early kinase research and drug development.

Mechanistic Grounding: The Causality Behind the Sequence

The RR-SRC peptide sequence—RRLIEDAEYAARG —was engineered with precise biochemical intent. Every amino acid serves a specific mechanistic or experimental function:

-

Targeted Tyrosine (Y): The central tyrosine residue is the sole phosphate acceptor in the sequence, completely eliminating the background noise associated with serine/threonine phosphorylation.

-

Acidic Determinants (E, D): The glutamic acid (E) and aspartic acid (D) residues upstream of the tyrosine mimic the highly acidic local environment required for RTK substrate recognition.

-

Basic Anchors for Assay Feasibility (R): The addition of arginine (R) residues at the N-terminus and C-terminus served a critical dual purpose. Biologically, they did not interfere with kinase binding. Experimentally, the strong positive charge allowed the peptide to bind tightly to negatively charged phosphocellulose paper. This causality between peptide sequence and assay mechanics established a high-throughput, self-validating system where unreacted, negatively charged [γ-32P]ATP could be easily washed away.

Pioneering Experimental Workflows

EGFR Kinase Activation in A431 Cell Membranes (1982)

In a landmark study, demonstrated that A431 cell membranes, which are highly enriched in EGFR, could efficiently phosphorylate the synthetic RR-SRC peptide. To prove that phosphorylation was strictly dependent on the growth factor, reactions were run in the presence and absence of EGF. The kinetic analysis revealed that EGF binding allosterically activated the intracellular kinase domain, doubling the maximal reaction velocity (

Mechanistic pathway of EGF-stimulated RR-SRC phosphorylation.

Insulin Receptor Purification (1986)

Following its success with EGFR, RR-SRC became the standard for tracking the purification of the insulin receptor. Because the insulin receptor possesses intrinsic tyrosine kinase activity, researchers could monitor the specific activity of fractions eluted from affinity columns by measuring RR-SRC phosphorylation. utilized RR-SRC to characterize the affinity-purified insulin receptor/kinase from human placenta, achieving a specific activity of 300 nmol/min/mg of protein.

Quantitative Data Summary

The kinetic parameters derived from these early experiments validated RR-SRC as a highly efficient substrate. The table below summarizes the kinetic shifts observed upon RTK activation.

Table 1: Kinetic Parameters of RR-SRC Phosphorylation

| Kinase System | Substrate | Condition | Fold Increase in | ||

| EGFR (A431 Membranes) | RR-SRC | Basal (No EGF) | 3.8 | 0.53 | - |

| EGFR (A431 Membranes) | RR-SRC | Stimulated (+EGF) | 7.5 | 0.28 | ~2.0x |

| Insulin Receptor (Purified) | RR-SRC | Stimulated (+Insulin) | 300.0 | ~1.0 | N/A (Purified) |

Methodological Protocol: P81 Phosphocellulose Assay

This protocol details the foundational P81 phosphocellulose method. To ensure a self-validating system, the protocol mandates specific negative controls to establish baseline background noise.

Materials Required

-

Kinase Source: A431 membrane extract or purified Insulin Receptor.

-

Substrate: RR-SRC peptide stock (2 mM in

). -

Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM

, 100 µM -

ATP Mix: 50 µM unlabeled ATP spiked with [γ-32P]ATP (approx. 1000 cpm/pmol).

-

Hardware: P81 Phosphocellulose squares (2x2 cm).

-

Wash Buffer: 75 mM Phosphoric acid.

Step-by-Step Procedure

-

Preparation & Self-Validation Setup: Aliquot 10 µL of RR-SRC peptide and 10 µL of Reaction Buffer into microcentrifuge tubes. Critical: Prepare a "Minus Peptide" control tube (substitute peptide with

) and a "Minus ATP" control tube to validate that the radioactive signal is strictly peptide- and kinase-dependent. -

Receptor Activation: Add 10 µL of the kinase source to all tubes. If testing RTK activation, add 100 nM EGF or Insulin and pre-incubate the mixture at 4°C for 10 minutes to allow ligand binding and allosteric kinase activation.

-

Initiation: Transfer tubes to a 30°C water bath. Initiate the reaction by adding 10 µL of the ATP Mix. Incubate for exactly 5 minutes.

-

Termination: Stop the reaction by adding 10 µL of 10% Trichloroacetic acid (TCA) or 5% acetic acid. This rapidly denatures the kinase, halting phosphate transfer.

-

Spotting: Spot 40 µL of the terminated reaction mixture directly onto the center of a P81 phosphocellulose square.

-

Washing: Immerse the P81 squares in a beaker containing 500 mL of 75 mM phosphoric acid. Wash with gentle agitation for 5 minutes. Repeat the wash step three times. (Mechanistic note: The basic arginine residues anchor the peptide to the paper; the acidic, unreacted ATP is washed away).

-

Quantification: Rinse the squares once in acetone to facilitate rapid drying. Air dry, place in scintillation vials with fluid, and quantify 32P incorporation using a liquid scintillation counter.

Step-by-step workflow of the P81 phosphocellulose paper assay for RR-SRC.

References

-

Pike, L. J., Gallis, B., Casnellie, J. E., Bornstein, P., & Krebs, E. G. (1982). Epidermal growth factor stimulates the phosphorylation of synthetic tyrosine-containing peptides by A431 cell membranes. Proceedings of the National Academy of Sciences, 79(5), 1443-1447.[Link]

-

Pike, L. J., Eakes, A. T., & Krebs, E. G. (1986). Characterization of affinity-purified insulin receptor/kinase. Effects of dithiothreitol on receptor/kinase function. Journal of Biological Chemistry, 261(8), 3782-3789.[Link]

An In-depth Technical Guide to the RR-SRC Peptide: A Substrate for Src Family Kinase Activity and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the RR-SRC peptide, a widely utilized substrate for measuring the enzymatic activity of Src Family Kinases (SFKs). As a synthetic peptide mimicking a natural phosphorylation site, RR-SRC is an essential tool for basic research, high-throughput screening (HTS), and the development of novel kinase inhibitors.

Introduction: The Central Role of Src Family Kinases

Src Family Kinases (SFKs) are a group of non-receptor tyrosine kinases that act as critical nodes in a vast number of cellular signaling pathways.[1][2] These enzymes regulate fundamental processes including cell proliferation, differentiation, migration, and survival.[3][4] Dysregulation of SFK activity is a hallmark of numerous diseases, particularly cancer, where it often promotes tumor growth, invasion, and metastasis.[5][6][7] This central role in pathology has made SFKs a major target for therapeutic intervention.[8][9][10]

The development of drugs targeting SFKs requires robust and reliable methods to quantify their kinase activity. A cornerstone of these methods is the use of specific substrates that can be accurately and efficiently phosphorylated by the kinase of interest.[11][12] The RR-SRC peptide was designed for this purpose, serving as a standardized tool for interrogating SFK function.

The RR-SRC Substrate: Structure and Specificity

Peptide Sequence and Phosphorylation Site

The RR-SRC peptide is a synthetic 13-amino-acid chain derived from the tyrosine phosphorylation site of the Rous sarcoma virus (RSV) transforming protein, pp60v-Src.[13][14]

-

Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly (RRLIEDAEYAARG)[13][15][16]

-

Phosphorylation Site: The single tyrosine (Tyr, Y) residue serves as the acceptor for the gamma-phosphate group from ATP, transferred by an active Src kinase.[17]

The sequence was optimized to serve as an efficient substrate for Src and other tyrosine kinases.[18] It has also been employed as a substrate for other kinases like the epidermal growth factor receptor (EGFR) and to monitor the purification of the insulin receptor.[13][19]

Mechanism of Recognition and Phosphorylation

SFK-mediated phosphorylation is a highly specific event. The kinase's catalytic domain recognizes a consensus sequence surrounding the target tyrosine. While individual SFK members have slightly different preferences, a general optimal motif includes acidic residues (Aspartate or Glutamate) upstream of the tyrosine and a bulky hydrophobic residue at the -1 position.[18][20] The RR-SRC peptide sequence aligns well with these preferences, ensuring efficient recognition and catalysis.

The phosphorylation event itself is a two-step process:

-

Binding: The kinase's active site binds both ATP and the RR-SRC peptide substrate.

-

Phosphotransfer: The kinase catalyzes the transfer of the terminal (gamma) phosphate from ATP to the hydroxyl group of the tyrosine residue on the RR-SRC peptide, producing ADP and the newly phosphorylated peptide.

Experimental Applications: In Vitro Kinase Assays

The RR-SRC peptide is a versatile tool for various in vitro kinase assay formats, which are essential for screening potential inhibitors and studying kinase kinetics.[21][22] Common methodologies include radiometric and luminescence-based assays.

Assay Formats

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assay | Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into the RR-SRC peptide.[23] The phosphorylated peptide is separated from free ATP via phosphocellulose paper binding.[12] | Direct, highly sensitive, considered the "gold standard". | Requires handling of radioactive materials, hazardous waste disposal, low-throughput.[24] |

| Luminescence Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[6] ADP is converted to ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.[12] | Non-radioactive, high-throughput compatible, highly sensitive, robust signal.[25] | Indirect measurement, potential for interference from compounds affecting the coupling enzymes. |

| Fluorescence-Based Assays | Can involve various principles like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), often using a phospho-specific antibody to detect the product.[24][26] | Non-radioactive, homogenous (no-wash) formats, suitable for HTS. | Can be susceptible to light-scattering or fluorescent compound interference. |

Detailed Protocol: Luminescence-Based Src Kinase Assay (ADP-Glo™)

This protocol provides a self-validating system for measuring Src kinase activity and screening for inhibitors using the RR-SRC peptide.

1. Materials & Reagents:

-

Recombinant active Src kinase

-

RR-SRC peptide substrate

-

Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[25]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Multi-well plates (e.g., 384-well, low volume, white)

-

Luminometer

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Prepare Reagents: Dilute Src kinase, RR-SRC peptide, and test compounds (or vehicle control) in Kinase Reaction Buffer. A typical final concentration for the RR-SRC peptide is 10-50 µM.

-

Set Up Controls: To ensure data validity, include the following controls:

-

Plate Reaction: In a 384-well plate, add 2.5 µL of each component:

-

Add test compound or control.

-

Add Src kinase.

-

Add RR-SRC peptide.

-

-

Initiate Kinase Reaction: Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase, if known, to maximize sensitivity for competitive inhibitors.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[6][25]

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubation: Incubate for 40 minutes at room temperature.[6]

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the Src kinase into ATP, which is then used by luciferase to produce light.

-

Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The raw luminescent signal (Relative Light Units, RLU) is directly proportional to the amount of ADP produced and thus to the Src kinase activity.

-

Calculating % Inhibition: % Inhibition = 100 * (1 - [RLU_inhibitor - RLU_no_enzyme] / [RLU_100%_activity - RLU_no_enzyme])

-

Determining IC₅₀: For dose-response experiments, plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

The RR-SRC peptide is a foundational tool for the study of Src Family Kinases. Its well-defined sequence and proven utility in a variety of assay formats make it indispensable for academic research into cell signaling and for industrial drug discovery efforts targeting the entire kinase family.[12][28] By enabling robust, quantifiable, and high-throughput measurement of kinase activity, the RR-SRC substrate continues to facilitate the discovery and characterization of next-generation kinase inhibitors.

References

-

Taylor & Francis Online. (2018, June 06). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. [Link]

-

BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]

-

DelveInsight. SRC Family Kinases (SFK) Inhibitor Pipeline Insight. [Link]

-

FRAXA Research Foundation. (2024, January 31). SRC Family Kinase Inhibitor as a Potential Treatment for Fragile X Syndrome. [Link]

-

Abbiotec. RR-SRC Peptide. [Link]

-

Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]

-

Bio-protocol. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155–1164. [Link]

-

UniProt. Proto-oncogene tyrosine-protein kinase Src - Homo sapiens (Human). [Link]

-

BMG LABTECH. (2020, September 01). Kinase assays. [Link]

-

Kiyatkin, A. & Kiyatkin, I. (2004). Kinases of the Src Family: Structure and Functions. Biochemistry (Moscow), 69(7), 1359-1368. [Link]

-

Zhang, J., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(7), 1147-1151. [Link]

-

Vareslija, D., et al. (2019). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 11(7), 953. [Link]

-

Montero, J. C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552. [Link]

-

Shah, N. H., et al. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e32442. [Link]

-

Brown, M. T. & Cooper, J. A. (1996). Determinants of Substrate Recognition in Nonreceptor Tyrosine Kinases. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1287(2-3), 121-149. [Link]

-

Brockbank, R. L. & Vogel, H. J. (1997). NMR studies of the RRsrc peptide, a tyrosine kinase substrate. Biochemistry and Cell Biology, 75(2), 163-169. [Link]

Sources

- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 2. uniprot.org [uniprot.org]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. usbio.net [usbio.net]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 6. promega.com [promega.com]

- 7. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SRC Family Kinases (SFK) Inhibitor Pipeline Insight | SRC Family Kinases (SFK) Inhibitor Mechanism of Action Insight [delveinsight.com]

- 9. SRC Family Kinase Inhibitor as a Potential Treatment for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. abbiotec.com [abbiotec.com]

- 14. cpcscientific.com [cpcscientific.com]

- 15. RR-SRC, Protein Tyrosine Kinase Substrate - Creative Enzymes [creative-enzymes.com]

- 16. scbt.com [scbt.com]

- 17. NMR studies of the RRsrc peptide, a tyrosine kinase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. RR-SRC, Insulin receptor kinase substrate - Echelon Biosciences [echelon-inc.com]

- 20. protein.bio.msu.ru [protein.bio.msu.ru]

- 21. reactionbiology.com [reactionbiology.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. In Vitro Kinase Assays | Revvity [revvity.com]

- 24. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. caymanchem.com [caymanchem.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol Using the RR-SRC Peptide Substrate

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, assay optimization, and step-by-step methodology for c-Src kinase activity quantification.

Introduction and Mechanistic Background

The c-Src proto-oncogene is a non-receptor tyrosine kinase that serves as a critical signaling node in regulating cellular proliferation, survival, angiogenesis, and migration. Dysregulation or overexpression of c-Src is a hallmark of numerous solid tumors, making it a prime target for small-molecule kinase inhibitors.

To accurately quantify c-Src enzymatic activity and screen potential inhibitors in vitro, researchers rely on highly specific synthetic peptide substrates. The RR-SRC peptide (Sequence: RRLIEDAEYAARG) is the gold standard for this application. Originally derived and optimized from the autophosphorylation site of the kinase, the addition of arginine (R) residues enhances the peptide's solubility and facilitates binding to phosphocellulose paper in classic radiometric assays [1]. The peptide provides an optimal

c-Src Signaling Context

Understanding the broader signaling context is essential for interpreting the physiological relevance of in vitro inhibitor screening. c-Src is activated downstream of Receptor Tyrosine Kinases (RTKs) and Integrins, subsequently phosphorylating targets like FAK, PI3K, and STAT3.

Caption: Simplified c-Src signaling pathway highlighting upstream activators and downstream cellular responses.

Experimental Design & Rationale (E-E-A-T)

A successful kinase assay is not merely a sequence of reagent additions; it is a self-validating biochemical system. Every component in the reaction buffer serves a specific mechanistic purpose.

Buffer Causality and Optimization

-

Divalent Cations (

and -

Reducing Agents (DTT): c-Src contains sensitive cysteine residues. Oxidation of these residues can lead to kinase aggregation and artificial loss of activity. Including

ensures the enzyme remains in a reduced, active monomeric state. -

Carrier Protein (BSA): At the low nanomolar concentrations used in vitro, purified recombinant kinases tend to adsorb nonspecifically to the plastic walls of microtiter plates.

acts as a blocking agent, preserving the effective enzyme concentration.

Self-Validating Controls

To ensure trustworthiness and rule out false positives/negatives, the following controls are mandatory:

-

No-Enzyme Control: Establishes the baseline background signal (e.g., spontaneous ATP hydrolysis or background luminescence).

-

No-Substrate Control: Measures the rate of c-Src autophosphorylation. Because c-Src can phosphorylate itself, this signal must be subtracted from the total signal to isolate the specific phosphorylation of the RR-SRC peptide.

-

Reference Inhibitor Control: A known Src inhibitor (e.g., Dasatinib or PP2) should be run in parallel to validate the assay's sensitivity to pharmacological inhibition.

Detection Modalities: Quantitative Comparison

Historically, kinase assays relied on the incorporation of

| Detection Modality | Principle | Dynamic Range | Pros | Cons |

| Radiometric ( | Direct measurement of radioactive phosphate incorporated into RR-SRC. | Low pM to | True direct measurement; highly sensitive. | Requires radioactive safety protocols; low throughput. |

| Luminescent (ADP-Glo) | Converts byproduct ADP back to ATP, driving a luciferase reaction. | Homogenous (no wash); non-radioactive; HTS compatible. | Indirect measurement; sensitive to ATP/ADP contamination. | |

| ELISA / Fluorescence | Anti-phosphotyrosine antibodies bind to the phosphorylated RR-SRC. | Low nM to | Non-radioactive; specific to tyrosine phosphorylation. | Requires multiple wash steps; antibody batch variability. |

Step-by-Step Protocol: Luminescent ADP Accumulation Assay

This protocol utilizes an ADP-accumulation readout, which is highly scalable for 96- or 384-well formats.

Reagent Preparation

-

Kinase Reaction Buffer (1X):

Tris-HCl (pH 7.5), -

RR-SRC Peptide Solution: Reconstitute RR-SRC (RRLIEDAEYAARG) in distilled water or 10% DMSO to a stock concentration of

. Dilute to a -

ATP Solution: Prepare a

working solution in Kinase Buffer. (Note: This concentration is kept near the -

Enzyme: Dilute purified active c-Src kinase to

in Kinase Buffer.

Experimental Workflow

Caption: Step-by-step experimental workflow for the luminescent ADP-accumulation in vitro kinase assay.

Detailed Procedure (384-Well Format)

-

Compound Plating: Add

of test inhibitor (or DMSO vehicle control) to the wells of a white 384-well assay plate. -

Enzyme/Substrate Addition: Add

of the c-Src enzyme + RR-SRC peptide mixture to the wells. Incubate for 10 minutes at room temperature to allow inhibitor pre-binding.-

Control Check: Ensure "No-Enzyme" wells receive buffer + peptide only.

-

-

Reaction Initiation: Add

of the -

Incubation: Seal the plate and incubate at

for 30 minutes. Ensure the reaction remains in the linear phase (less than 10% total ATP depletion). -

Reaction Termination: Add

of the primary ADP-Glo reagent (or equivalent ATP-depletion reagent) to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes. -

Signal Generation: Add

of the Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature. -

Readout: Measure luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Troubleshooting

Calculating Percent Inhibition:

Convert the raw Relative Luminescence Units (RLU) to percent inhibition using the following formula:

Troubleshooting High Background: If the "No-Enzyme" control exhibits high luminescence, the ATP stock may be contaminated with ADP. Always use ultra-pure, kinase-grade ATP and avoid repeated freeze-thaw cycles of the ATP stock.

Troubleshooting Low Signal:

If the signal window (

References

-

Title: Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line. Source: Proceedings of the National Academy of Sciences (PNAS), 1982. URL: [Link]

-

Title: A Generic, Homogenous Method for Measuring Kinase and Inhibitor Activity via Adenosine 5′-Diphosphate Accumulation. Source: Journal of Biomolecular Screening, 2006. URL: [Link]

How to use RR-SRC for inhibitor screening

Application Note: High-Throughput Screening of Src Kinase Inhibitors using the RR-SRC Peptide Substrate

Introduction & Scientific Rationale

The RR-SRC peptide (Sequence: H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly-OH ) is a highly specific synthetic substrate derived from the autophosphorylation site of the Rous sarcoma virus transforming protein, pp60 (v-Src).[1]

In the context of drug discovery, RR-SRC is the "gold standard" substrate for screening inhibitors of c-Src and other Src Family Kinases (SFKs) due to two critical structural features:

-

Specificity: The sequence IEDAEYAARG mimics the physiological activation loop of Src, ensuring that the assay measures relevant catalytic activity rather than off-target phosphorylation.

-

The "RR" Anchor: The N-terminal Arginine-Arginine (RR) motif provides a strong net positive charge at neutral pH. This charge is the functional "handle" that enables separation of the substrate from the kinase and ATP in both Radiometric P81 Filter Binding Assays and Microfluidic Mobility Shift Assays (MMSA) .[1]

This guide details the protocol for using RR-SRC in a Microfluidic Mobility Shift Assay , the modern industry standard for HTS, while referencing the classic Radiometric method for validation.

Assay Principle: Microfluidic Mobility Shift

The core challenge in kinase screening is distinguishing the phosphorylated product from the non-phosphorylated substrate. The RR-SRC peptide leverages Charge-Based Separation .

-

Substrate: The RR-SRC peptide carries a net positive charge (due to Arg residues).[1]

-

Reaction: Src kinase transfers a phosphate group (PO₄³⁻) from ATP to the Tyrosine (Y) residue on the peptide.[1]

-

Product: The addition of the phosphate group significantly alters the charge-to-mass ratio, making the product more negative (or less positive) than the substrate.[1]

-

Detection: When an electric field is applied (electrophoresis), the substrate and product migrate at different velocities.[1] The ratio of Product/(Product + Substrate) is calculated to determine activity.[1]

Visualizing the Signaling & Assay Logic

Caption: Biological activation of Src kinase and the corresponding in vitro screening workflow using RR-SRC.

Materials & Reagent Preparation

A. Critical Reagents

| Component | Specification | Storage | Notes |

| RR-SRC Peptide | Sequence: RRLIEDAEYAARG | -20°C | Purity >95% required.[1][2] Reconstitute in H₂O. |

| c-Src Enzyme | Recombinant Human c-Src | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |

| ATP | Ultra-pure ATP (10 mM stock) | -20°C | Prepare fresh working aliquots.[1] |

| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | 4°C | Add DTT (2 mM) fresh before use.[1] |

| Separation Buffer | Electrophoretic buffer with EDTA | RT | Specific to the reader (e.g., LabChip). |

B. Peptide Reconstitution

-

Dissolve lyophilized powder in distilled water to a stock concentration of 10 mM .

-

Note: If solubility is an issue (rare for this sequence), use 10% Acetonitrile/Water, but ensure final assay concentration of ACN is <1%.[1]

Protocol: Inhibitor Screening (Microfluidic Format)

This protocol is optimized for a 384-well plate format using a mobility shift reader (e.g., PerkinElmer/Revvity LabChip® EZ Reader).[1]

Step 1: Enzyme Titration (Pre-Screen Optimization)

Before screening, determine the optimal enzyme concentration (EC50 or T50) that yields ~20-30% conversion of substrate to product.[1]

-

Prepare a 2-fold serial dilution of c-Src in Assay Buffer (Range: 0.1 nM to 100 nM).[1]

-

Add 1.5 µM RR-SRC and ATP (at K_m_app, typically 10-50 µM) to all wells.[1]

-

Incubate for 60 minutes at Room Temperature (RT).

-

Stop reaction with EDTA-containing Separation Buffer.

-

Result: Select the enzyme concentration that gives ~20% conversion. This ensures the assay remains in the "initial velocity" phase, which is critical for accurate IC50 measurement.

Step 2: Inhibitor Screening Workflow

Total Assay Volume: 20 µL (can be scaled down to 10 µL).

-

Compound Addition:

-

Dispense 100 nL of test compounds (in 100% DMSO) into the 384-well plate.

-

Include High Controls (DMSO only, no inhibitor) and Low Controls (Staurosporine or EDTA null reaction).

-

-

Enzyme/Substrate Mix (2x):

-

ATP Start Mix (2x):

-

Incubation:

-

Seal plate and incubate for 60 minutes at RT (22-25°C).

-

-

Termination & Detection:

-

Add 20-40 µL of Separation Buffer (containing EDTA to chelate Mg²⁺ and stop the kinase, plus a coating reagent to neutralize protein sticking).[1]

-

Read plate on the Mobility Shift Reader.

-

Alternative Protocol: Radiometric Filter Binding (P81)[1]

Use this method if microfluidic equipment is unavailable. This is the method for which the "RR" tag was originally designed.

-

Reaction: Perform the kinase reaction as above (Steps 1-4), but use [γ-³²P]ATP (Specific Activity ~ 200-500 cpm/pmol) mixed with cold ATP.[1]

-

Termination: Stop the reaction by adding 20 µL of 75 mM Phosphoric Acid .

-

Spotting: Spot 20 µL of the reaction onto P81 Phosphocellulose squares .

-

Washing: Wash filters 3x with 0.75% Phosphoric Acid (5 mins per wash). This removes unreacted [γ-³²P]ATP.[1][6]

-

Detection: Dry filters and count in a Scintillation Counter.

Data Analysis & Quality Control

A. Calculation of % Inhibition

For the Mobility Shift Assay, the raw data is the Product Ratio (P / S+P) .[1]

B. Z-Factor (Assay Robustness)

A Z' > 0.5 is required for HTS validation.[1]

- : Standard Deviation

- : Mean Signal

C. Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal (Low Conversion) | Enzyme inactive or degraded | Use fresh DTT; Aliquot enzyme to avoid freeze-thaw. |

| High Background (in Low Control) | Peptide degradation or impure ATP | Check peptide purity by HPLC; Ensure EDTA concentration in Stop Buffer is sufficient (>10 mM). |

| No Separation (Mobility Shift) | Wrong Buffer pH | Ensure Separation Buffer pH matches the pI requirements of the RR-SRC peptide.[1] |

| Compound Interference | Fluorescent compounds | Mobility shift is resistant to fluorescence interference, but check for compound aggregation. |

References

-

Collett, M. S., & Erikson, R. L. (1978). Protein kinase activity associated with the avian sarcoma virus src gene product. Proceedings of the National Academy of Sciences, 75(4), 2021–2024.[1] Link[1]

-

Pike, L. J., et al. (1982). Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line.[1] Proceedings of the National Academy of Sciences, 79(5), 1443-1447.[1] Link[1]

-

Promega Corporation. ADP-Glo™ Kinase Assay Application Note: Src Kinase.[6] Link

-

Cayman Chemical. RR-Src (trifluoroacetate salt) Product Insert.[1] Link

-

BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Link

Sources

RR-SRC peptide for monitoring insulin receptor purification

Application Note: Precision Monitoring of Insulin Receptor Purification using the RR-SRC Peptide Substrate

Executive Summary

The purification of the Insulin Receptor (IR), a heterotetrameric receptor tyrosine kinase (RTK), presents a unique challenge: maintaining the structural integrity of its

This guide details the application of the RR-SRC peptide (Sequence: RRLIEDAEYAARG ), a synthetic substrate derived from the Rous sarcoma virus pp60

Scientific Background & Mechanism

The Target: Insulin Receptor (IR)

The IR is a disulfide-linked dimer of dimers (

The Tool: RR-SRC Peptide[2][5]

-

Sequence : H-Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr -Ala-Ala-Arg-Gly-OH[1][2][5]

-

Origin : Derived from the autophosphorylation site of pp60

(residues 416–423), with an N-terminal Arginine-Arginine (RR) tag. -

Role of "RR" : The N-terminal arginines enhance water solubility and facilitate interaction with the acidic residues in the kinase active site, mimicking the electrostatic environment of physiological substrates like IRS-1.

-

Mechanism : The IR transfers the

-phosphate from ATP to the single Tyrosine (Tyr-9) residue on the RR-SRC peptide.

Why RR-SRC?

Unlike generic polymers like Poly(Glu:Tyr), RR-SRC presents a defined structural motif. It exhibits Michaelis-Menten kinetics (

Visualizing the Mechanism